Chemical structure of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine
Chemical structure of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine
An In-depth Technical Guide to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine. As a fluorinated pyridine derivative, this compound is of significant interest to researchers and professionals in drug discovery and medicinal chemistry. The strategic incorporation of both a fluorine atom on the pyridine ring and a difluoromethoxy group offers a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of derivative molecules.[1][2][3] This document details a plausible synthetic pathway, outlines state-of-the-art analytical techniques for structural elucidation, and discusses the molecule's potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with fluorine-containing substituents has become a cornerstone of modern drug design.[1] The introduction of fluorine can profoundly alter a molecule's properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. The difluoromethoxy (-OCHF₂) group, in particular, serves as a metabolically robust bioisostere for less stable methoxy or hydroxyl groups.[3]
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Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate.[1]
4-(Difluoromethoxy)-5-fluoropyridin-2-amine combines these advantages. The 2-amino group provides a crucial synthetic handle for further elaboration, while the fluorine at the 5-position and the difluoromethoxy group at the 4-position work in concert to fine-tune the electronic and steric properties of the entire molecule, making it a highly valuable intermediate for constructing complex pharmaceutical agents.[4][5]
Physicochemical and Structural Properties
The structural attributes of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine dictate its chemical behavior and potential utility.
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | Calculated |
| Molecular Weight | 194.11 g/mol | Calculated |
| CAS Number | 2231676-95-0 | [6] |
| Appearance | Expected to be a solid at room temperature | |
| Canonical SMILES | C1=C(C(=NC=C1N)OC(F)F)F | Inferred |
| InChI Key | Inferred from structure | Inferred |
The molecule's structure features an electron-rich amino group at the 2-position, which activates the ring for certain reactions and serves as a primary point for derivatization. Conversely, the fluorine atom at the 5-position and the difluoromethoxy group at the 4-position are strongly electron-withdrawing, influencing the overall electron density of the pyridine ring and the basicity of the ring nitrogen.[4]
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for this exact molecule is not widely published, a logical and robust synthetic route can be designed based on established organofluorine chemistry principles and related transformations.[7][8][9] The proposed pathway begins with the commercially available 2-amino-5-fluoropyridine.
Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.
Experimental Protocol
Rationale: The synthesis leverages the reactivity of the pyridine ring. The initial hydroxylation via a diazonium salt intermediate is a standard method for introducing a hydroxyl group onto an aromatic amine. The subsequent difluoromethylation of the resulting pyridinol is a robust method for installing the -OCHF₂ moiety.
Step 1: Synthesis of 2-Amino-5-fluoropyridin-4-ol
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Diazotization: Dissolve 2-amino-5-fluoropyridine (1.0 eq) in aqueous sulfuric acid (~20%) at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.
-
-
Hydrolysis: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate.
-
Causality: The copper catalyst facilitates the displacement of the diazonium group with a hydroxyl group from the water solvent.
-
-
After the addition is complete, reflux the mixture for 30 minutes until nitrogen evolution ceases.
-
Cool the mixture, neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-fluoropyridin-4-ol.
Step 2: Synthesis of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine
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Reaction Setup: To a solution of 2-amino-5-fluoropyridin-4-ol (1.0 eq) in a polar aprotic solvent (e.g., DMF) add a base such as potassium carbonate (2.5 eq).
-
Add sodium chlorodifluoroacetate (2.0 eq).
-
Difluoromethylation: Heat the reaction mixture to 100-120 °C for several hours. The chlorodifluoroacetate decarboxylates in situ to form difluorocarbene (:CF₂), which is trapped by the phenoxide to form the difluoromethoxy group.
-
Causality: This method avoids the use of hazardous and difficult-to-handle fluorinating gases. The choice of a polar aprotic solvent is essential for the solubility of the salts and to facilitate the reaction.
-
-
Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product and evaporate the solvent to yield 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the final compound requires a suite of analytical techniques. While specific experimental data is not publicly available, the expected spectroscopic signatures can be reliably predicted based on the known effects of the functional groups.[10][11][12][13]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two distinct signals in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets due to H-H and H-F coupling. - Amine Protons (-NH₂): A broad singlet (δ 4.5-5.5 ppm) that is exchangeable with D₂O. - Difluoromethoxy Proton (-OCHF₂): A characteristic triplet (δ 6.5-7.5 ppm) due to coupling with the two equivalent fluorine atoms (²JHF ≈ 73-75 Hz). |
| ¹³C NMR | - Aromatic Carbons: Signals in the range of δ 100-160 ppm. Carbons bonded to fluorine will show large C-F coupling constants (¹JCF). - -OCHF₂ Carbon: A triplet signal (δ 115-120 ppm) with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). |
| ¹⁹F NMR | - Pyridine Fluorine (C5-F): A singlet or finely split multiplet around δ -120 to -140 ppm. - Difluoromethoxy Fluorines (-OCHF₂): A doublet around δ -80 to -90 ppm, coupled to the methine proton (²JFH ≈ 73-75 Hz). |
| Mass Spec. (ESI+) | - Molecular Ion: A prominent [M+H]⁺ peak at m/z 195.04. - Fragmentation: Potential loss of HF or the -OCHF₂ group. |
| IR Spectroscopy | - N-H Stretch: 3300-3500 cm⁻¹ (amine). - C-H Stretch: ~3100 cm⁻¹ (aromatic) and ~3000 cm⁻¹ (-OCHF₂). - C=C/C=N Stretch: 1500-1600 cm⁻¹ (aromatic ring). - C-F Stretch: 1000-1200 cm⁻¹ (strong, characteristic bands). |
Reactivity and Applications in Drug Discovery
The primary value of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine lies in its role as a versatile building block for more complex molecules. The 2-amino group is a nucleophile and can readily participate in a wide range of chemical transformations.
Caption: Common synthetic transformations of 4-(Difluoromethoxy)-5-fluoropyridin-2-amine.
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Amide Bond Formation: The amino group can be acylated with carboxylic acids or their derivatives to form amides, a common linkage in many pharmaceuticals.
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Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.
-
Cyclocondensation Reactions: The 1,2-amino-N-heterocycle arrangement allows for cyclization reactions with diketones or other bifunctional reagents to construct fused ring systems like imidazopyridines, which are prevalent in central nervous system (CNS) active drugs.
The presence of the fluorinated motifs makes this building block particularly attractive for developing kinase inhibitors, GPCR modulators, and other targeted therapies where fine-tuning of physicochemical properties is critical for achieving the desired efficacy and safety profile.
Conclusion
4-(Difluoromethoxy)-5-fluoropyridin-2-amine is a strategically designed chemical intermediate that embodies key principles of modern medicinal chemistry. Its synthesis, while requiring specialized techniques in organofluorine chemistry, is achievable through logical, multi-step pathways. The combination of a reactive amino handle with the property-enhancing fluorine and difluoromethoxy groups makes it a powerful tool for drug discovery professionals seeking to optimize lead compounds and develop next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
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